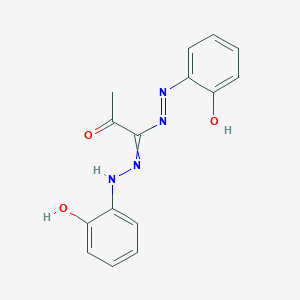
N''-(2-Hydroxyphenyl)-2-oxo-N'-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide is an organic compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with a suitable hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-quality products .
化学反応の分析
Types of Reactions
N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols or amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while reduction of the oxo group may produce alcohols .
科学的研究の応用
N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-N’-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide
- N’-[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzenecarbothiohydrazide
- 4,4-Dimethyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,3-oxazolidin-5-one
Uniqueness
Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industry .
特性
CAS番号 |
1565-67-9 |
|---|---|
分子式 |
C15H14N4O3 |
分子量 |
298.30 g/mol |
IUPAC名 |
N'-(2-hydroxyanilino)-N-(2-hydroxyphenyl)imino-2-oxopropanimidamide |
InChI |
InChI=1S/C15H14N4O3/c1-10(20)15(18-16-11-6-2-4-8-13(11)21)19-17-12-7-3-5-9-14(12)22/h2-9,16,21-22H,1H3 |
InChIキー |
ZELZKGUHELFROP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=NNC1=CC=CC=C1O)N=NC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















